molecular formula C11H14O2 B2722879 3-(Oxan-4-yl)phenol CAS No. 1353854-52-0

3-(Oxan-4-yl)phenol

Cat. No.: B2722879
CAS No.: 1353854-52-0
M. Wt: 178.231
InChI Key: KOXUYPXLVGOMMT-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)phenol is an organic compound that features a phenol group attached to an oxane ring The phenol group consists of a hydroxyl group (-OH) bonded to an aromatic benzene ring, while the oxane ring is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Oxan-4-yl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 4-chlorophenol with tetrahydrofuran (THF) under basic conditions can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale processes such as the hydroxylation of benzene or the oxidation of cumene

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na₂Cr₂O₇), potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH₄), tin(II) chloride (SnCl₂)

    Electrophilic Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃), and Friedel-Crafts catalysts (e.g., AlCl₃)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

Comparison with Similar Compounds

3-(Oxan-4-yl)phenol can be compared to other phenolic compounds such as:

    Phenol: The simplest phenolic compound with a hydroxyl group directly attached to a benzene ring.

    Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.

    Resorcinol: A dihydroxybenzene with two hydroxyl groups in meta positions.

    Hydroquinone: A dihydroxybenzene with two hydroxyl groups in para positions.

The uniqueness of this compound lies in its oxane ring, which imparts distinct chemical and physical properties compared to other phenolic compounds .

Properties

IUPAC Name

3-(oxan-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,12H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXUYPXLVGOMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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